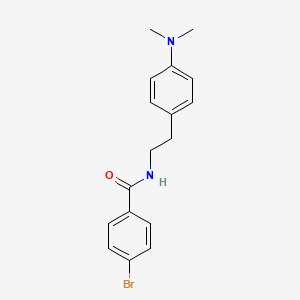

4-bromo-N-(4-(dimethylamino)phenethyl)benzamide

Description

4-Bromo-N-(4-(dimethylamino)phenethyl)benzamide is a benzamide derivative characterized by a bromine atom at the para position of the benzoyl moiety and a phenethylamine-derived substituent on the amide nitrogen. The phenethyl group is further substituted with a dimethylamino group at the 4-position, contributing to the compound’s electronic and steric profile.

Properties

IUPAC Name |

4-bromo-N-[2-[4-(dimethylamino)phenyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN2O/c1-20(2)16-9-3-13(4-10-16)11-12-19-17(21)14-5-7-15(18)8-6-14/h3-10H,11-12H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKNVUTZPJSMMHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-(dimethylamino)phenethyl)benzamide typically involves the reaction of 4-bromo-N,N-dimethylaniline with 4-(dimethylamino)phenethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-(dimethylamino)phenethyl)benzamide undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a different product compared to reduction or substitution .

Scientific Research Applications

Therapeutic Applications

1. Metabolic Disorders:

The compound has been identified as a potential therapeutic agent for conditions related to metabolic syndrome, such as type 2 diabetes and dyslipidemias. Research indicates that derivatives of N-(phenethyl)benzamide, including 4-bromo-N-(4-(dimethylamino)phenethyl)benzamide, exhibit activating properties on Peroxisome Proliferator-Activated Receptors (PPARs). These receptors play a crucial role in regulating lipid and glucose metabolism, making them targets for treating insulin resistance and related cardiovascular risks .

2. Anti-inflammatory Properties:

The compound's ability to activate PPARs also suggests its potential in managing inflammatory diseases. Studies have shown that similar compounds can reduce inflammation markers and improve outcomes in conditions like asthma and atherosclerosis . This positions this compound as a candidate for further exploration in anti-inflammatory therapies.

3. New Psychoactive Substances:

Recent investigations into the metabolism of new synthetic opioids have included this compound. Understanding its metabolic pathways is essential for assessing its safety and efficacy as a psychoactive substance . The compound's structural characteristics suggest it may share similarities with other psychoactive agents, warranting further research into its pharmacological effects.

Case Studies

1. Pharmacological Studies:

A study published in PubMed examined the pharmacokinetics of synthetic opioids, including this compound. The findings indicated that metabolites derived from this compound could serve as reliable biomarkers for detecting usage in biological samples, which is critical for toxicological assessments .

2. Structure-Activity Relationship (SAR):

Research focusing on structure-activity relationships has revealed that modifications to the benzamide structure can enhance the inhibitory activity against viral infections, such as Ebola and Marburg viruses. Although not directly tested on this compound, these insights suggest that similar compounds could be optimized for antiviral applications .

Data Tables

Mechanism of Action

The mechanism by which 4-bromo-N-(4-(dimethylamino)phenethyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used. The exact molecular targets and pathways involved may vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Effects on the Aromatic Ring

- 4-Bromo-N-(2-nitrophenyl)benzamide (): This compound substitutes the dimethylamino-phenethyl group with a 2-nitrophenyl group. The nitro group at the ortho position introduces steric hindrance and electron-withdrawing effects, contrasting with the electron-donating dimethylamino group in the target compound. Crystallographic studies reveal two molecules per asymmetric unit (R factor = 0.049), with bond lengths and angles differing due to nitro-group-induced planar distortions . Key Difference: Nitro groups reduce basicity and may decrease cellular permeability compared to dimethylamino-substituted analogs.

- 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) (): The para-methoxy group in 4MNB enhances solubility via hydrogen bonding, while the ortho-nitro group maintains steric constraints. This dual substitution highlights how electronic (methoxy) and steric (nitro) effects can coexist, unlike the target compound’s dimethylamino-phenethyl group, which prioritizes steric bulk and electron donation .

Modifications on the Amide Nitrogen Side Chain

- 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Derivatives (): Compounds like C8 and B11 replace the phenethyl group with 3,5-dimethoxyphenyl or 3-methylphenylamido groups. $^{13}\text{C}$ NMR data (e.g., δ 166.305 for C8) indicate distinct electronic environments compared to the dimethylamino-phenethyl analog (δ ~36 ppm for dimethylamino carbons) . Key Insight: Methoxy groups improve solubility but may reduce membrane penetration compared to alkylamino substituents.

- Bromadoline (4-Bromo-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide) (): This stereoisomeric analog features a trans-cyclohexyl group with two stereocenters. Its molecular weight (325.25 g/mol) is slightly higher than the target compound’s (325.25 vs. 325.24 g/mol), suggesting similar pharmacokinetic profiles .

Heterocyclic and Aliphatic Side Chains

- 4-Bromo-N-(4-(dimethylamino)-1,3,5-triazin-2-yl)benzamide (4i) (): The triazinyl group replaces the phenethyl chain, introducing a heterocyclic core. $^{1}\text{H}$ NMR (δ 3.20 ppm for N(CH$3$)$2$) and IR (1668 cm$^{-1}$ for C=O) data confirm distinct electronic interactions. The triazine’s electron-deficient nature contrasts with the phenethyl group’s electron-rich dimethylamino moiety .

- 4-Bromo-N-[2-(dimethylamino)ethyl]benzamide (): This analog shortens the side chain to a dimethylaminoethyl group.

Biological Activity

4-Bromo-N-(4-(dimethylamino)phenethyl)benzamide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-N,N-dimethylaniline with 4-(dimethylamino)phenethylamine. The reaction is conducted under specific conditions that include the use of suitable solvents and catalysts to achieve high yields and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom and the dimethylamino group enhances its binding affinity, potentially modulating the activity of these targets either as an inhibitor or an activator.

Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that it may exhibit antiproliferative effects against certain cancer cell lines. For instance, compounds structurally related to this compound have shown significant inhibition of cell growth in breast cancer models .

- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities. For example, derivatives with similar structural motifs have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting microbial growth .

- PPAR Activation : Some studies report that related benzamide derivatives activate Peroxisome Proliferator-Activated Receptors (PPARs), which are crucial in regulating lipid and glucose metabolism. This suggests potential applications in treating metabolic disorders like diabetes .

Case Studies

- Antiproliferative Effects : A study evaluated the effects of various benzamide derivatives on MDA-MB-231 (triple-negative breast cancer) cells, revealing that certain compounds induced apoptosis significantly more than controls, suggesting a potential for therapeutic use against aggressive breast cancer types .

- Antimicrobial Activity : In vitro tests showed that some related compounds exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics against pathogens like Staphylococcus aureus and Candida albicans, indicating their potential as alternative antimicrobial agents .

Data Table: Biological Activity Overview

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-bromo-N-(4-(dimethylamino)phenethyl)benzamide with high purity?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the phenethylamine backbone via reductive amination or nucleophilic substitution.

- Step 2 : Bromination of the benzamide core using N-bromosuccinimide (NBS) under controlled temperatures (0–5°C) to avoid over-bromination.

- Step 3 : Coupling the brominated benzoyl chloride with the phenethylamine derivative in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base .

Critical parameters : Solvent polarity, reaction temperature (optimized at 25–40°C), and stoichiometric ratios (1:1.2 benzoyl chloride:amine). Purity is confirmed via HPLC (>98%) and NMR spectroscopy .

Q. How can researchers characterize the compound’s structural and electronic properties?

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., dimethylamino proton shifts at δ 2.8–3.1 ppm; bromo group deshields adjacent protons).

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., amide N–H···O interactions) .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps influenced by bromine’s electron-withdrawing effects) .

Q. What preliminary assays are recommended for evaluating biological activity?

- Anticancer Screening : Cell viability assays (MTT) against cancer lines (e.g., HeLa, MCF-7) with IC determination.

- Enzyme Inhibition : PARP inhibition assays using fluorescence-based NAD depletion methods .

- Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., variable IC50_{50}50 values across studies) be resolved?

- Orthogonal Assays : Validate PARP inhibition using both fluorescence-based NAD depletion and Western blotting for PARylation levels .

- Structural Analysis : Compare X-ray co-crystallography data with molecular docking (AutoDock Vina) to confirm binding modes to PARP’s catalytic domain .

- Batch Consistency : Verify synthetic reproducibility via LC-MS and elemental analysis to rule out impurities .

Q. What strategies optimize pharmacokinetics (PK) while retaining bioactivity?

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on the dimethylamino moiety to enhance solubility.

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated demethylation) .

- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption, guided by the compound’s logP (~3.2) .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Core Modifications : Replace bromine with Cl/CF to study halogen effects on potency.

- Side-Chain Variations : Substitute dimethylamino with morpholine or piperazine to alter basicity and target engagement .

- Bioisosteres : Replace benzamide with sulfonamide to evaluate scaffold flexibility .

Q. Example SAR Table :

| Derivative | Modification | PARP IC (nM) | Solubility (mg/mL) |

|---|---|---|---|

| Parent | None | 12.3 ± 1.5 | 0.08 |

| Derivative A | Br → CF | 8.9 ± 0.9 | 0.12 |

| Derivative B | Dimethylamino → morpholine | 15.6 ± 2.1 | 0.25 |

Source : Adapted from .

Q. What analytical methods resolve stability issues under physiological conditions?

- Forced Degradation Studies : Expose to pH 1–13 buffers, UV light, and oxidative (HO) conditions. Monitor degradation via UPLC-PDA.

- Degradant Identification : LC-HRMS/MS identifies major breakdown products (e.g., debrominated analogs or hydrolyzed amides) .

- Stabilization : Lyophilize with cyclodextrins or formulate as nanoparticles to enhance shelf-life .

Methodological Guidance for Data Interpretation

Q. How to distinguish between on-target and off-target effects in cellular assays?

- CRISPR Knockout : Use PARP1/2-KO cell lines to confirm target-specific cytotoxicity .

- Proteome Profiling : Employ thermal shift assays (TSA) to identify off-target protein binding .

- Transcriptomics : RNA-seq analysis post-treatment to detect pathway enrichment (e.g., DNA repair vs. apoptosis) .

Q. What computational tools predict interaction with biological targets?

- Molecular Dynamics (MD) : Simulate binding to PARP’s catalytic domain (NAD-binding site) using GROMACS .

- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors near bromine) with Schrödinger’s Phase .

- ADMET Prediction : Use SwissADME or ADMETlab to estimate toxicity risks (e.g., hERG inhibition) .

Key Challenges and Solutions

- Low Aqueous Solubility : Use co-solvents (DMSO:PEG 400, 1:4) for in vivo studies or micronization .

- Off-Target Binding : Introduce steric hindrance (e.g., methyl groups) near the dimethylamino moiety to reduce non-specific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.